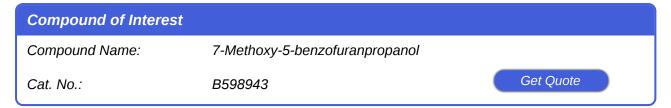


Spectroscopic Data for 7-Methoxy-5benzofuranpropanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **7-Methoxy-5-benzofuranpropanol**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its structural components and comparison with similar benzofuran derivatives. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, characteristic IR absorptions, and major mass spectrometry fragmentation patterns for **7-Methoxy-5-benzofuranpropanol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data for **7-Methoxy-5-benzofuranpropanol** (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5	d	1H	H-2
~6.9	S	1H	H-4
~6.8	d	1H	H-6
~6.7	d	1H	H-3
~4.0	S	3H	-OCH₃
~3.7	t	2H	-CH ₂ -OH
~2.8	t	2H	Ar-CH ₂ -
~1.9	р	2H	-CH2-CH2-CH2-
~1.6	br s	1H	-ОН

Table 2: Predicted ¹³C NMR Data for **7-Methoxy-5-benzofuranpropanol** (in CDCl₃)



Chemical Shift (δ, ppm)	Assignment
~155	C-7a
~148	C-7
~145	C-2
~130	C-5
~128	C-3a
~112	C-6
~105	C-3
~100	C-4
~62	-CH ₂ -OH
~56	-OCH₃
~35	-CH2-CH2-CH2-
~32	Ar-CH₂-

Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorptions for **7-Methoxy-5-benzofuranpropanol**



Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretch (alcohol)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1620-1600	Medium	Aromatic C=C stretch
1480-1450	Medium	Aromatic C=C stretch
1280-1200	Strong	Aryl ether C-O stretch
1150-1050	Strong	Alcohol C-O stretch
850-750	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS) Data

Table 4: Predicted Major Mass Fragments for **7-Methoxy-5-benzofuranpropanol** (Electron Ionization)

m/z	Proposed Fragment	
206	[M]+ (Molecular Ion)	
175	[M - CH ₂ OH]+	
161	[M - C ₂ H ₅ O] ⁺	
147	[M - C ₃ H ₇ O] ⁺	
131	[Benzofuran core fragment]	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for benzofuran derivatives and should be optimized for the specific instrumentation used.



NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of 7-Methoxy-5-benzofuranpropanol in approximately 0.7 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Acquire the spectrum at room temperature.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64
- ¹³C NMR Acquisition:
 - Use the same sample and spectrometer.
 - Employ a proton-decoupled pulse sequence.
 - Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds



Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- FTIR-ATR Spectrum Acquisition:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typical parameters:

■ Spectral range: 4000-400 cm⁻¹

■ Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry (MS)

- Sample Introduction (Electron Ionization EI):
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).







- EI-MS Spectrum Acquisition:
 - Use a mass spectrometer with an electron ionization source.
 - Typical parameters:

Ionization energy: 70 eV

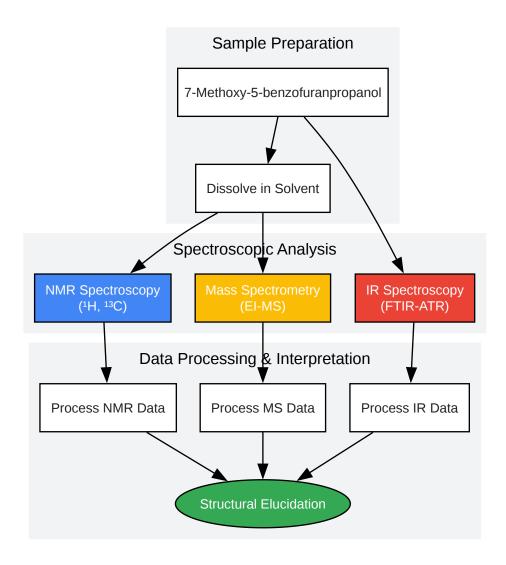
■ Source temperature: 200-250 °C

■ Mass range: m/z 40-500

Visualizations

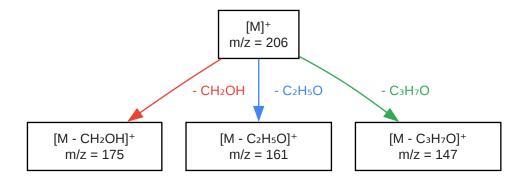
The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway for **7-Methoxy-5-benzofuranpropanol**.





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General workflow for spectroscopic analysis.



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Predicted major fragmentation pathways in EI-MS.

• To cite this document: BenchChem. [Spectroscopic Data for 7-Methoxy-5-benzofuranpropanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598943#spectroscopic-data-for-7-methoxy-5-benzofuranpropanol-nmr-ir-ms]

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